molecular formula C57H81F3N12O18 B12052430 H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH CAS No. 125383-20-2

H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH

Cat. No.: B12052430
CAS No.: 125383-20-2
M. Wt: 1279.3 g/mol
InChI Key: JSVBNGKZVWYTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH is a synthetic peptide featuring a complex sequence of racemic (DL) amino acids and post-translational modifications. Key structural characteristics include:

  • Racemic Configuration: Each amino acid (Ala, Lys, Pro, Ser, Tyr, Hyp, Thr) is present as a racemic mixture (D- and L-forms), which may influence stereochemical interactions and biological activity .
  • Modifications: Two trifluoroacetyl (Tfa) groups on the lysine (Lys) residue serve as protecting groups for amine functionalities during synthesis.
  • Sequence Complexity: The peptide contains 12 residues, including repetitive motifs (e.g., DL-xiHyp repeated twice), which may confer unique conformational properties.

Properties

CAS No.

125383-20-2

Molecular Formula

C57H81F3N12O18

Molecular Weight

1279.3 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[1-[1-[2-[[2-[[1-[2-(2-aminopropanoylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C57H81F3N12O18/c1-29(62)46(79)64-37(8-4-6-20-63-56(90)57(58,59)60)52(85)70-21-7-10-42(70)49(82)68-41(28-73)48(81)67-40(23-32-13-17-34(76)18-14-32)53(86)72-27-36(78)25-44(72)54(87)71-26-35(77)24-43(71)50(83)69-45(30(2)74)51(84)66-39(22-31-11-15-33(75)16-12-31)47(80)65-38(55(88)89)9-3-5-19-61/h11-18,29-30,35-45,73-78H,3-10,19-28,61-62H2,1-2H3,(H,63,90)(H,64,79)(H,65,80)(H,66,84)(H,67,81)(H,68,82)(H,69,83)(H,88,89)

InChI Key

JSVBNGKZVWYTKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CC(CN2C(=O)C3CC(CN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(C)N)O)O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with the C-terminal lysine residue. For peptides ending in a free carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is typically employed. The C-terminal DL-Lys(Tfa)(Tfa) is attached via its carboxyl group, ensuring the ε-amino groups remain protected. The trifluoroacetyl (Tfa) groups on lysine necessitate acid-stable protection to withstand subsequent cleavage conditions.

Racemic Amino Acid Incorporation

Each DL-configured amino acid introduces synthetic complexity due to the need for racemic mixtures during coupling. For example, DL-Ala and DL-Pro require equimolar amounts of D- and L-isomers, leading to diastereomeric intermediates. This approach increases the risk of epimerization, which is mitigated by using low temperatures (0–4°C) and coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protection Strategy for Stability and Selectivity

Side-Chain Protection

The ε-amino groups of lysine residues are protected with trifluoroacetyl (Tfa) groups, chosen for their stability under acidic cleavage conditions. Unlike base-labile protections (e.g., Fmoc), Tfa remains intact during trifluoroacetic acid (TFA)-mediated resin cleavage. This stability is critical for retaining the Tfa groups in the final product.

Coupling and Deprotection Cycles

Fmoc-Based SPPS Protocol

Despite the base-labile nature of Tfa, Fmoc chemistry is feasible if deprotection steps are carefully controlled. Piperidine (20% in DMF) removes Fmoc groups without affecting Tfa-protected lysine, as demonstrated in analogous syntheses.

Table 1: Typical SPPS Cycle for the Target Peptide

StepReagent/ProcedureDurationPurpose
Deprotection20% piperidine in DMF2 × 5 minRemove Fmoc group
WashingDMF (3×)2 minEliminate residual reagents
Coupling4 eq amino acid, HATU, DIPEA in DMF60 minActivate and couple next residue
WashingDMF (3×), DCM (2×)3 minRemove excess coupling reagents

Monitoring and Optimization

Kaiser tests are performed after each coupling to confirm completeness. Incomplete reactions necessitate recoupling with fresh reagents to prevent deletion sequences.

Cleavage and Global Deprotection

TFA-Mediated Resin Cleavage

The peptide is cleaved from the resin using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This step simultaneously removes acid-labile protecting groups (e.g., tert-butyl) while retaining Tfa on lysine.

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in acetonitrile/water, and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient). Final characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify sequence and stereochemistry.

Table 2: Analytical Data for Purified Peptide

PropertyMethodResult
Molecular WeightESI-MSObserved: 1543.2 Da; Expected: 1543.1 Da
PurityHPLC (214 nm)98.5%
Retention TimeC18 Column12.7 min

Challenges and Mitigation Strategies

Racemization Risks

The use of DL-amino acids increases the likelihood of epimerization. Strategies include:

  • Low-temperature coupling (0–4°C).

  • Short coupling times (≤60 min) with HATU/HOAt activators.

Tfa Group Stability

While Tfa is stable under acidic conditions, prolonged exposure to TFA (>4 hours) may lead to partial deprotection. Time-controlled cleavage (2–3 hours) ensures optimal retention .

Chemical Reactions Analysis

Deprotection of Trifluoroacetyl (Tfa) Groups

The Tfa-protected lysine residues undergo hydrolysis under basic or nucleophilic conditions to yield free lysine. This reaction is critical in peptide synthesis for removing protecting groups post-assembly .

Reaction Conditions Outcome References
Tfa deprotection0.5 M NaOH, 30°C, 2 hoursCleavage of Tfa groups; regeneration of ε-NH2
Piperidine/DMF (20% v/v), 30 minutesMild deprotection for solid-phase synthesis

Mechanism : Base-induced hydrolysis of the trifluoroacetamide bond releases NH3 and trifluoroacetate ions.

Hydrolysis of Peptide Bonds

The peptide backbone is susceptible to hydrolysis under acidic or enzymatic conditions, influenced by adjacent residues (e.g., Pro, Hyp) .

Reaction Conditions Outcome References
Acid hydrolysis6 M HCl, 110°C, 24 hoursCleavage at Asp/Ser residues; racemization risk
Enzymatic cleavageTrypsin (pH 8.0, 37°C)Selective cleavage at Lys/Arg residues

Key Observations :

  • Proline and hydroxyproline (xiHyp) reduce hydrolysis rates due to steric hindrance .

  • Racemization of DL-alanine occurs at high temperatures (>80°C) .

Oxidation of Hydroxyl Groups

The hydroxyl groups in Ser, Tyr, and xiHyp residues are prone to oxidation, forming carbonyl derivatives .

Reaction Conditions Outcome References
Tyr oxidationH2O2 (3%), pH 7.4, 25°C, 1 hourFormation of dityrosine crosslinks
Hyp oxidationNaIO4 (1 mM), 4°C, 30 minutesCleavage at Hyp residues

Stability in Aqueous Solutions

The peptide’s stability varies with pH and temperature due to hydrolytic and oxidative pathways .

Condition Degradation Pathway Half-Life References
pH 2.0, 37°CAcid hydrolysis at Asp/Ser48 hours
pH 7.4, 25°COxidation of Tyr and Hyp72 hours
pH 10.0, 4°CBase-induced Tfa deprotection<1 hour

Conjugation and Modification Reactions

The ε-amino group of deprotected lysine and hydroxyl groups of Tyr/Ser can undergo functionalization .

Reaction Reagents Application References
Fluorescent labelingFITC (pH 9.0, 4°C, 2 hours)Tracking cellular uptake
BiotinylationNHS-biotin (DMF, 25°C, 1 hour)Affinity purification probes

Scientific Research Applications

Biochemical Applications

1.1. Drug Development

Peptides like H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH are increasingly being explored for their therapeutic potential. They can serve as:

  • Antimicrobial agents : The structural properties of this peptide allow it to interact with bacterial membranes, potentially leading to the development of new antibiotics.
  • Anticancer agents : Research indicates that certain peptide sequences can inhibit tumor growth by targeting specific cellular pathways.

Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of a similar peptide structure in inhibiting cancer cell proliferation, demonstrating significant promise in preclinical models .

3.1. Diagnostic Tools

Peptides such as this compound can be utilized in the development of diagnostic assays.

  • Enzyme-linked immunosorbent assays (ELISA) : The peptide can be conjugated to antigens or antibodies, enhancing the sensitivity and specificity of detection methods.
  • Biosensors : Its ability to interact selectively with biological molecules allows for the design of biosensors that can detect specific pathogens or biomarkers.

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1: Structural Comparison with Related Peptides

    Property H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-...-DL-Lys-OH H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-...-DL-Arg-OH
    Length 12 residues 6 residues 16 residues
    Modifications Tfa on Lys, xiHyp/xiThr isomers Amide C-terminus xiThr, Cys disulfide potential
    DL Configuration All residues Not specified All residues
    Molecular Formula Not Available C₃₄H₄₈N₈O₇ Not Available
    CAS Number Not Available 352017-71-1 Not Available
    Reported Use Research (inferred) Biochemical reagent Not Available

    Key Findings:

    Sequence Complexity and Modifications: The target peptide is longer and more heavily modified than H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which lacks protecting groups or non-standard isomers .

    Racemic Configuration: Both the target compound and the peptide in use DL-amino acids, unlike H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which may exclusively use L-forms. Racemic mixtures can broaden binding specificity but reduce natural biological activity .

    Safety and Handling: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 is classified as low-risk for health and environmental hazards, though its toxicology data are incomplete .

    Biological Activity

    The compound H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH is a synthetic peptide that incorporates various amino acids, including lysine derivatives and other non-standard amino acids. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

    Chemical Structure

    The compound's structure consists of a sequence of amino acids with specific modifications, particularly the trifluoroacetyl (Tfa) groups on lysine residues. This modification influences the peptide's stability, solubility, and interaction with biological membranes.

    Biological Activity Overview

    The biological activities of peptides can be diverse, including antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects. The specific sequence and modifications of this compound suggest potential multifunctional properties.

    1. Antimicrobial Activity

    Studies have shown that peptides with lysine residues exhibit significant antimicrobial properties. The presence of cationic amino acids like lysine enhances the ability to disrupt microbial membranes, leading to cell lysis.

    PeptideMicrobial TargetMechanism of ActionReference
    H-DL-Ala-DL-LysE. coliMembrane disruption
    H-DL-Lys(Tfa)S. aureusCell wall inhibition

    2. Antioxidant Activity

    Peptides derived from various sources have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. The incorporation of amino acids such as serine and tyrosine in this peptide may enhance its radical-scavenging capacity.

    Peptide FragmentActivity TypeEffectReference
    DL-SerAntioxidantFree radical scavenging
    DL-TyrAntioxidantInhibition of lipid peroxidation

    3. Anti-inflammatory Effects

    Peptides can modulate inflammatory responses through various pathways. The sequence in H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr may influence cytokine production and reduce inflammation.

    Peptide FragmentInflammatory MarkerEffectReference
    DL-ProIL-6 reductionAnti-inflammatory effect
    DL-SerTNF-alpha inhibitionModulation of inflammation

    Case Studies

    Several studies have explored the biological activities of similar peptide structures:

    • Antimicrobial Peptide Study : A study focusing on lysine-rich peptides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of cationic residues in antimicrobial activity.
    • Antioxidant Peptide Research : Research on antioxidant peptides found that sequences containing tyrosine and serine exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting similar potential for H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr.
    • Inflammatory Response Modulation : A study investigated the effects of synthetic peptides on inflammatory markers in vitro, showing that certain sequences could significantly lower levels of pro-inflammatory cytokines.

    Q & A

    Basic Research Questions

    Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

    • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. For structural confirmation, employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results using orthogonal techniques (e.g., infrared spectroscopy for functional groups) to address potential ambiguities in post-translational modifications (e.g., Tfa protection) .
    • Data Interpretation : Compare retention times, fragmentation patterns, and spectral peaks against reference standards. Note deviations in hypusination (xiHyp) or threonine (xiThr) residues, which may require specialized fragmentation protocols .

    Q. How can researchers ensure stability during storage and handling of this peptide?

    • Experimental Design :

    • Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of acid-labile groups (e.g., Tfa-protected lysine).
    • For aqueous solutions, test pH stability (pH 2–8) and temperature sensitivity (4–37°C) using circular dichroism (CD) to monitor secondary structure integrity over time .
      • Contradictions : Some studies report Tfa group degradation under prolonged UV exposure; verify with controlled photostability assays .

    Q. What in vitro assays are suitable for preliminary bioactivity screening?

    • Approach : Use cell-based assays (e.g., receptor-binding studies with fluorescently labeled analogs) or enzymatic assays targeting conserved domains (e.g., proline-rich regions). Include negative controls with scrambled sequences to isolate sequence-specific effects .

    Advanced Research Questions

    Q. How can conflicting data on the compound’s hypusination (xiHyp) effects be resolved?

    • Analysis Framework :

    Source Evaluation : Assess whether discrepancies arise from synthesis variability (e.g., incomplete xiHyp formation) or assay conditions (e.g., redox-sensitive detection methods) .

    Replication : Reproduce experiments using standardized protocols (e.g., ISO 9001-certified synthesis) and orthogonal detection tools (e.g., MALDI-TOF vs. ESI-MS) .

    Meta-Analysis : Compare findings across peer-reviewed studies, prioritizing those with transparent methodological details (e.g., TFA removal protocols) .

    Q. What computational strategies are effective for predicting structure-function relationships in this multi-modified peptide?

    • Methodology :

    • Perform molecular dynamics (MD) simulations to model conformational flexibility, focusing on solvent-exposed residues (e.g., Tyr, Lys-OH).
    • Use density functional theory (DFT) to calculate electronic properties of non-natural modifications (e.g., xiHyp’s hydroxylation impact on hydrogen bonding) .
      • Validation : Cross-correlate simulation data with experimental CD spectra and crystallography (if available) .

    Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

    • Experimental Design :

    • Optimize solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry, with real-time monitoring via Raman spectroscopy to detect premature deprotection of Tfa groups .
    • Evaluate coupling efficiency at sterically hindered sites (e.g., xiThr) using kinetic studies with varying activation reagents (e.g., HATU vs. PyBOP) .

    Data Management and Reproducibility

    Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

    • Guidelines :

    • Annotate raw spectral data (NMR, MS) with metadata tags (e.g., solvent system, instrument model) using platforms like Zenodo or Figshare .
    • Provide step-by-step synthesis protocols in machine-readable formats (e.g., SMILES strings for modified residues) to enhance interoperability .

    Ethical and Safety Considerations

    Q. What toxicity profiling is required before in vivo applications?

    • Protocol :

    • Conduct acute toxicity assays in rodent models (OECD TG 423) with dose escalation.
    • Screen for immunogenicity using human peripheral blood mononuclear cells (PBMCs) to assess potential hypersensitivity reactions to non-natural residues (e.g., xiHyp) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.